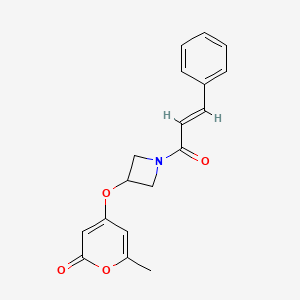

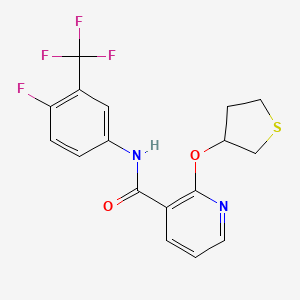

![molecular formula C18H15F3N4 B2394787 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 354147-93-6](/img/structure/B2394787.png)

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

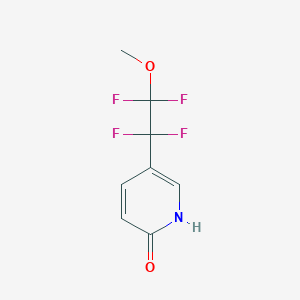

“1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It contains several functional groups and rings, including a piperidine ring, a trifluoromethyl group, a pyrido[1,2-a]benzimidazole ring, and a carbonitrile group .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic moieties like imidazole and benzimidazole . These moieties are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis process often involves heating under reflux in a solvent like pyridine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the imidazole and benzimidazole rings can lead to the formation of tautomeric forms . The trifluoromethyl group is likely to add to the complexity of the structure.Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the piperidine ring could undergo N-alkylation . The benzimidazole moiety could also undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole, a related compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antiviral Activity

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile: and its derivatives have shown promise as antiviral agents. In a recent study , a series of novel isatin derivatives (compounds 1–9) were synthesized and evaluated against three viruses:

Among these compounds, 9, 5, and 4 exhibited the highest antiviral activity against H1N1, HSV-1, and COX-B3, respectively. Compound 7 demonstrated safety with a high CC50 value. Additionally, in silico studies supported their binding affinities and pharmacokinetic properties .

NLRP3 Inhibition

Another avenue of interest involves the modulation of NLRP3 inflammasome activation. HS203873, a derivative of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile , was found to bind to NLRP3 and inhibit its activation, leading to reduced IL-1β release .

Dual Kinase Inhibition

Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives based on this scaffold. These compounds act as dual inhibitors for clinically relevant kinases, including Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

5-HT1D Receptor Affinity

Certain fluorinated derivatives of this compound have maintained high affinity for the 5-HT1D receptor and displayed agonist effects in vitro .

Mechanism of Action

Target of Action

Compounds containing benzimidazole and piperidine moieties have been known to interact with various biological targets .

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Piperidine derivatives have also been associated with various biological activities .

properties

IUPAC Name |

1-piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4/c19-18(20,21)13-10-16(24-8-4-1-5-9-24)25-15-7-3-2-6-14(15)23-17(25)12(13)11-22/h2-3,6-7,10H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPWDTJRYQAUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

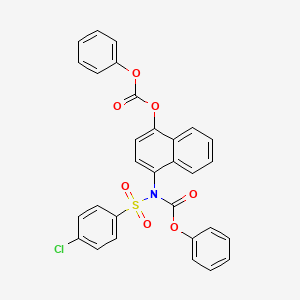

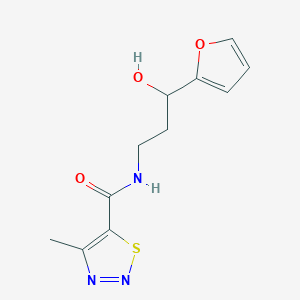

![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)

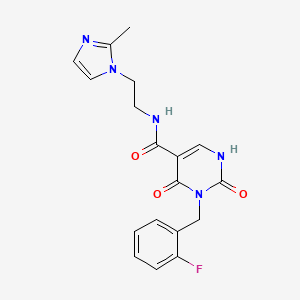

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)

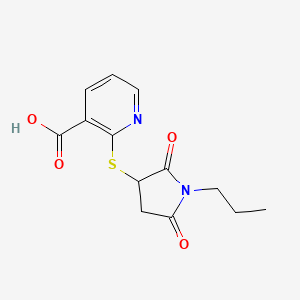

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)